

Technical Guide: Physicochemical Properties of 3-Aminopyridazine-4-carbonitrile

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Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

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Introduction

3-Aminopyridazine-4-carbonitrile is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active molecules. The presence of both an amino group and a nitrile group suggests its potential as a versatile building block for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of **3-Aminopyridazine-4-carbonitrile**, along with insights into its potential biological activities based on related structures.

Core Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminopyridazine-4-carbonitrile** is presented below. While experimental data for some properties are limited, predicted values from computational models are included to provide a comprehensive profile.

Property	Value	Source
IUPAC Name	3-Aminopyridazine-4-carbonitrile	-
CAS Number	119581-52-1	[1][2]
Molecular Formula	C ₅ H ₄ N ₄	[1]
Molecular Weight	120.11 g/mol	[1][2]
Melting Point	Not available. (A related derivative, 3-Amino-5-phenylpyridazine-4-carbonitrile, decomposes at 247 °C)	[3]
Solubility	Predicted to have moderate aqueous solubility.	General assessment based on structure
logP (Predicted)	-0.2	[1]
pKa (Predicted)	Basic pKa estimated around 2-4 (pyridazine ring nitrogens); Acidic pKa not significant.	General assessment based on structure
SMILES	<chem>C1=CN=NC(=C1C#N)N</chem>	[4]
InChI	InChI=1S/C5H4N4/c6-5-3-1-2-7-8-4(5)9/h1,3H,(H2,6,7,8)	[5]

Experimental Protocols

Synthesis of 3-Aminopyridazine-4-carbonitrile

A common and efficient method for the synthesis of **3-aminopyridazine-4-carbonitrile** and its derivatives is a one-pot, three-component reaction.[3]

Materials:

- Malononitrile

- A suitable glyoxal derivative (e.g., glyoxal for the parent compound)
- Hydrazine hydrate
- Ethanol
- Water

Procedure:

- Dissolve malononitrile (1 equivalent) and the glyoxal derivative (1 equivalent) in a 1:1 mixture of ethanol and water.
- To this solution, add hydrazine hydrate (2-4 equivalents) dropwise at room temperature with continuous stirring.
- Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- The product typically precipitates out of the solution upon completion of the reaction.
- Collect the precipitate by filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **3-aminopyridazine-4-carbonitrile**.[\[6\]](#)

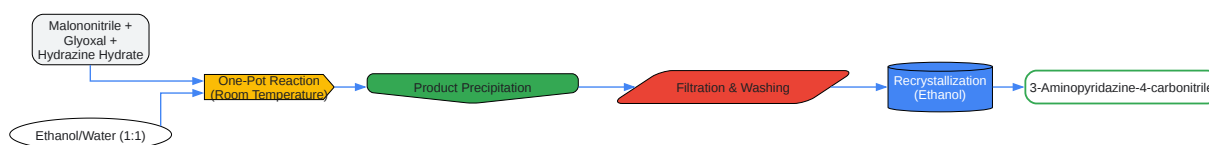
Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized **3-Aminopyridazine-4-carbonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. For a related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic proton signals appear in the aromatic region, along with a broad singlet for the amino protons that is exchangeable with D_2O .[\[3\]](#)

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to be observed for **3-Aminopyridazine-4-carbonitrile** would include N-H stretching vibrations for the amino group, a sharp $\text{C}\equiv\text{N}$ stretching band for the nitrile group, and $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations characteristic of the pyridazine ring. For a similar derivative, these peaks are observed around $3437\text{--}3300\text{ cm}^{-1}$ (N-H), 2219 cm^{-1} ($\text{C}\equiv\text{N}$), and $1641\text{--}1441\text{ cm}^{-1}$ (ring vibrations).^[3]
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak $[\text{M}]^+$ would be expected at an m/z corresponding to the molecular weight of **3-Aminopyridazine-4-carbonitrile** (120.11).

Visualizations



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Caption: Workflow for the one-pot synthesis of **3-Aminopyridazine-4-carbonitrile**.

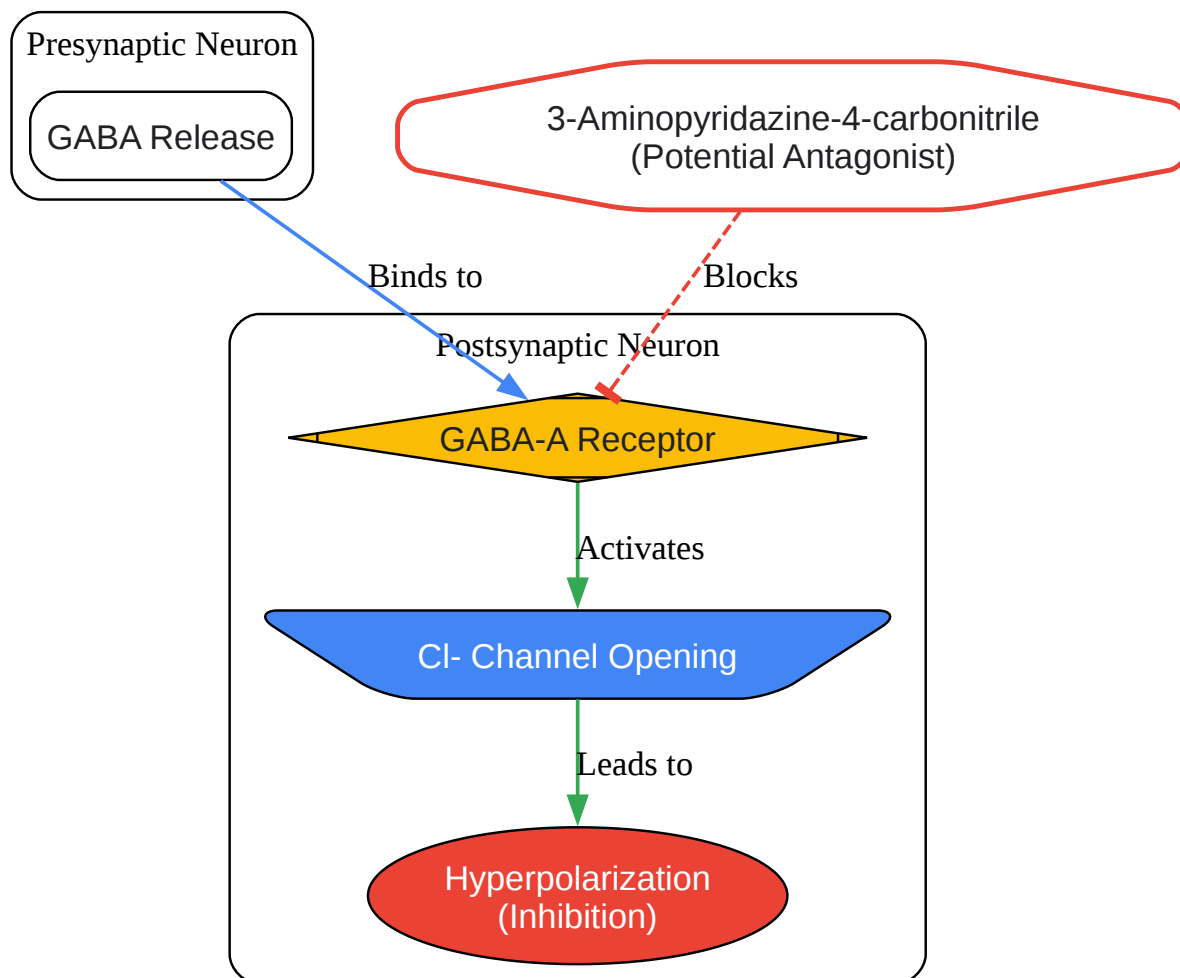
Potential Biological Activities and Signaling Pathways

While specific biological data for **3-Aminopyridazine-4-carbonitrile** is not extensively documented, the broader class of aminopyridazine derivatives has shown significant pharmacological potential.

Potential Mechanisms of Action:

- **GABA-A Receptor Antagonism:** Aminopyridazine derivatives have been identified as antagonists of the GABA-A receptor, suggesting potential applications in neurological disorders.
- **Enzyme Inhibition:** The aminopyridazine scaffold is present in molecules that inhibit various enzymes, indicating a potential for this compound to be explored as an enzyme inhibitor in different therapeutic areas.
- **Anticancer Activity:** Some aminopyridine-based derivatives have demonstrated potential as anticancer agents by targeting enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase.

Given the structural similarities to other biologically active aminopyridines, a plausible signaling pathway that could be modulated by **3-Aminopyridazine-4-carbonitrile** or its derivatives is the GABAergic signaling pathway.



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Caption: Potential antagonistic effect on the GABA-A receptor signaling pathway.

Conclusion

3-Aminopyridazine-4-carbonitrile is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for the development of novel therapeutics. Further studies are warranted to fully elucidate its physicochemical properties, biological targets, and mechanisms of action. This guide serves as a foundational resource for researchers embarking on such investigations.

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